DNA Polymerase Selectivity: 1-Aminoadenine is Preferred Over Adenine by a Specialized Viral Polymerase
In a direct comparison, an aminoadenine-encoded DNA polymerase from a siphovirus was shown to preferentially select for 1-aminoadenine (the target compound) instead of adenine for incorporation into DNA opposite a thymine template [1]. This is a crucial functional differentiation from the canonical base, adenine, which is not a preferred substrate for this specialized enzyme. The study confirms the existence of a natural system where this compound is not just tolerated, but actively chosen over the standard nucleobase.
| Evidence Dimension | Substrate preference for DNA polymerase |
|---|---|
| Target Compound Data | Preferred substrate |
| Comparator Or Baseline | Adenine (non-preferred substrate) |
| Quantified Difference | Qualitative preference, specific fold-change not provided in abstract |
| Conditions | In vitro DNA polymerase assay with a viral polymerase, templated by thymine. |
Why This Matters
This demonstrates that 1H-Purine-1,6-diamine is not a simple mimic of adenine; it has unique properties that can be exploited for specific, non-canonical DNA synthesis or for studying the evolution of polymerases.
- [1] Pezo, V., et al. (2021). Noncanonical DNA polymerization by aminoadenine-based siphoviruses. Science, 372(6541), 520-524. View Source
